molecular formula C12H10BrNO2 B15063879 4-Bromo-8-ethylquinoline-3-carboxylic acid

4-Bromo-8-ethylquinoline-3-carboxylic acid

Cat. No.: B15063879
M. Wt: 280.12 g/mol
InChI Key: DBWVOMFZBLOKAE-UHFFFAOYSA-N
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Description

4-Bromo-8-ethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10BrNO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-ethylquinoline-3-carboxylic acid typically involves the bromination of 8-ethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-ethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline-3-carboxylic acid derivatives with different oxidation states.

    Reduction Reactions: Products include quinoline-3-carbinol or quinoline-3-carbaldehyde.

Scientific Research Applications

4-Bromo-8-ethylquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-8-ethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Ethylquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chloro-8-ethylquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    4-Bromoquinoline-3-carboxylic acid: Lacks the ethyl group, affecting its solubility and interaction with biological targets.

Uniqueness

4-Bromo-8-ethylquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in chemical synthesis and as a valuable compound in medicinal and material science research.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-8-ethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H,15,16)

InChI Key

DBWVOMFZBLOKAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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